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Abstract

The 1S1311 insertion sequence is a pivotal mobile genetic element within the Mycobacterium
avium complex (MAC), playing a significant role in the bacterium's genomic plasticity and
serving as a critical tool for molecular epidemiology. This technical guide provides an in-depth
analysis of IS1311, its genetic architecture, distribution across M. avium subspecies, and its
application in strain differentiation. Detailed experimental protocols for the detection and
characterization of 1IS1311 are presented, alongside a summary of its purported role in the
evolution and potential virulence of M. avium. This document is intended to be a
comprehensive resource for researchers engaged in the study of M. avium pathogenesis,
diagnostics, and the development of novel therapeutic strategies.

Introduction

Mycobacterium avium is a species of slow-growing nontuberculous mycobacteria that
encompasses a range of subspecies, including M. avium subsp. avium (MAA), M. avium subsp.
paratuberculosis (MAP), and M. avium subsp. hominissuis (MAH). These organisms are
responsible for a variety of diseases in both animals and humans, ranging from avian
tuberculosis to Johne's disease in ruminants and disseminated infections in
immunocompromised individuals. The accurate identification and differentiation of M. avium
subspecies and strains are crucial for diagnostics, epidemiological surveillance, and
understanding host adaptation.
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Insertion sequences (IS) are mobile genetic elements that can translocate within and between
genomes, often leading to mutations, genomic rearrangements, and the modulation of gene
expression. 1S1311 is a 1317 base pair insertion sequence belonging to the 1S256 family of
transposons.[1] It is found in multiple copies within the genomes of various M. avium
subspecies and has become an invaluable marker for molecular typing due to polymorphisms
within its sequence.[1][2]

Genetic Organization and Structure of IS1311

IS1311 possesses the characteristic structure of an IS element, encoding a transposase
responsible for its mobility. It shares approximately 85% sequence identity at the DNA level with
another significant insertion sequence in the MAC, 1S1245.[3][4] This homology has historically
led to cross-hybridization in certain molecular assays, necessitating the development of specific
probes and primers for accurate differentiation.[3][4]

The genomic location of 1IS1311 copies can vary between strains, and these elements are
frequently found at the boundaries of genomic rearrangements, suggesting their active role in
shaping the architecture of the M. avium genome.[1] This capacity for inducing genomic
plasticity may contribute to the adaptation of different lineages to specific hosts and
environments.
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Figure 1: Genetic organization of the IS1311 element.

Distribution and Copy Number
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The number of IS1311 copies is a distinguishing feature among different M. avium subspecies
and even between lineages of the same subspecies. This variation is fundamental to its use in
molecular typing.

. . Typical 1IS1311 Copy
Subspecies/Lineage Reference(s)
Number

M. avium subsp.

paratuberculosis (MAP) - 7-10 [2]
General

MAP - Cattle (C) Strains 7o0r8 [1][5]
MAP - Sheep (S) Strains 9 [1][5]
M. avium subsp. avium (MAA) 1-9 [61[7]

M. avium subsp. hominissuis

(MAH) Variable (1 to >20) [7]

Table 1: Quantitative Data on 1S1311 Copy Numbers in Mycobacterium avium Subspecies.
This table summarizes the typical copy numbers of the IS1311 insertion sequence found in the
genomes of different subspecies and lineages of M. avium.

Role in Molecular Epidemiology: SNP-Based
Genotyping

Single Nucleotide Polymorphisms (SNPs) within the 1S1311 sequence are highly conserved
within specific MAP lineages and provide a robust method for their differentiation.[1][5] This has
led to the classification of MAP isolates into several types, most notably Cattle (C), Sheep (S),
and Bison (B) types. The simplest and most common method for this differentiation is through
PCR amplification of a fragment of IS1311 followed by restriction endonuclease analysis (REA)
or sequencing.[1][5]
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) M. avium subsp.
M. avium subsp.

Nucleotide Position . paratuberculosis Reference(s)
avium (MAA)
(MAP)
68 T C [1][5]
236 T C [11[5]
422 T C [11[5]
527 C G [11[5]
628 T C [1][5]

Table 2: Key SNP Differences in 1IS1311 Between MAA and MAP. This table highlights the
consistent single nucleotide polymorphisms that differentiate the 1IS1311 sequence in M. avium
subsp. avium from that in M. avium subsp. paratuberculosis.[1][5]

A critical polymorphism at position 223 within a 1259 bp PCR product of IS1311 is widely used
to distinguish between MAP S and C lineages.[2][8] S-type strains consistently show a 'C" at
this position, whereas C-type strains can have copies with either a 'C' or a "'T".[2][5]
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Figure 2: Logical workflow for MAP strain typing using 1IS1311 SNPs.

IS1311 and its Role in Virulence and Drug
Resistance

The role of IS1311 in the direct modulation of virulence is not yet fully elucidated. However, its
association with genomic rearrangements suggests an indirect role in pathogen evolution and
host adaptation.[1] By mediating deletions, inversions, and other genomic changes, 1S1311
may influence the expression of adjacent genes, potentially including those involved in
pathogenesis. Some research suggests that the copy number of IS1311 in C strains (seven or
eight) may reflect an evolutionary optimization for virulence.[1] The insertion of IS1311 near the
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origin of replication (oriC) in MAP has been hypothesized to contribute to its slow growth rate
compared to other mycobacteria.[9]

The direct linkage between 1S1311 and antimicrobial resistance is not well-established. Studies
employing Restriction Fragment Length Polymorphism (RFLP) analysis based on 1S1311 have
not found a consistent correlation between specific RFLP patterns and drug susceptibility
profiles.[6][10][11] It is more likely that drug resistance in M. avium is conferred by specific point
mutations in target genes or the acquisition of other mobile genetic elements carrying
resistance determinants, rather than the presence or location of 1IS1311 itself.

Experimental Protocols

The detection and characterization of IS1311 are primarily achieved through PCR-based
methods and Southern blot hybridization.

DNA Extraction

High-quality genomic DNA is a prerequisite for reliable analysis.

Cell Lysis: Harvest mycobacterial cells from culture and resuspend in a TE buffer.

o Enzymatic Digestion: Treat the cell suspension with lysozyme (10 mg/ml) at 37°C for at least
3 hours to degrade the cell wall.

o Protein Digestion: Add a sodium dodecyl sulfate (SDS) and proteinase K mixture and
incubate at 65°C for 10 minutes.

 Purification: Use a cetyltrimethylammonium bromide (CTAB) method for further degradation
of cell wall components and proteins.

o Extraction: Perform sequential extractions with phenol-chloroform and chloroform-isoamyl
alcohol to remove proteins and lipids.

o Precipitation: Precipitate the DNA from the aqueous phase using isopropanol.

e Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend
in a suitable buffer (e.g., TE buffer or nuclease-free water).
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IS1311 PCR and Restriction Endonuclease Analysis
(PCR-REA)

This is the most common method for genotyping MAP strains.
o PCR Amplification:

o Primers: Use primers designed to amplify a specific polymorphic region of IS1311. For
example, M56 and M119 primers are commonly used to amplify a 608 bp fragment.[12]
[13]

o Reaction Mix: Prepare a standard PCR master mix containing DNA polymerase, dNTPs,
MgClz, PCR buffer, primers, and template DNA.

o Thermocycling: Employ a standard thermocycling protocol, typically involving an initial
denaturation step (e.g., 94°C for 5 min), followed by 30-35 cycles of denaturation (94°C),
annealing (e.g., 62°C), and extension (72°C), and a final extension step (72°C for 10 min).

¢ Restriction Digestion:

o Digest the resulting PCR product (e.g., 6 pL) with specific restriction enzymes such as
Hinfl and Msel.[13][14]

o Incubate the reaction at 37°C for 1.5 to 2 hours, followed by enzyme inactivation at 80°C
for 20 minutes.[14]

o Gel Electrophoresis:
o Separate the digested fragments on a 2-3% agarose gel.

o Visualize the DNA bands under UV light after staining with an intercalating dye (e.g.,
ethidium bromide or SYBR Safe).

o The resulting banding pattern is indicative of the IS1311 genotype (e.g., Bison type, Cattle
type). For example, the Bison type yields fragments of 67, 218, and 323 bp.[13]

IS1311 RFLP using Southern Blot Hybridization
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This method provides information on the copy number and genomic location of 1IS1311.

Genomic DNA Digestion: Digest 2-4 ug of high-quality genomic DNA with a suitable
restriction enzyme (e.g., Pvull) that does not cut within the IS1311 sequence.[6][10]

o Agarose Gel Electrophoresis: Separate the resulting DNA fragments on a 0.8% agarose gel.
[15]

e Southern Transfer: Transfer the separated DNA fragments from the gel to a nylon or
nitrocellulose membrane.

e Probe Preparation:

o Prepare a labeled DNA probe specific to 1IS1311. This can be generated by PCR
amplification of an internal fragment of 1IS1311 (e.g., a 199 bp product) and labeling it with
a non-radioactive marker like digoxigenin (DIG) or a radioactive isotope.[6][11]

o Hybridization: Incubate the membrane with the labeled probe under specific hybridization
conditions (temperature and buffer composition) to allow the probe to anneal to
complementary IS1311 sequences on the membrane.

e Washing and Detection: Wash the membrane to remove the unbound probe. Detect the
hybridized probe using an appropriate method (e.g., chemiluminescence for DIG-labeled
probes or autoradiography for radioactive probes). The number of bands corresponds to the
number of IS1311 copies in the genome.
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Figure 3: Overview of experimental workflows for IS1311 analysis.

Conclusion

The I1S1311 insertion sequence is more than just a repetitive element within the Mycobacterium
avium genome; it is a dynamic force contributing to genomic evolution and a cornerstone of
modern molecular epidemiology for this important group of pathogens. Its variable copy
number and specific polymorphisms provide a high-resolution view of the relationships
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between different subspecies and strains, which is essential for tracking disease transmission
and understanding host specificity. While its direct role in virulence and drug resistance
remains an area for further investigation, its influence on genomic plasticity is undeniable. The
protocols detailed in this guide provide a standardized framework for researchers to reliably
detect and characterize 1S1311, facilitating continued research into the biology and control of
Mycobacterium avium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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